(5S,6R,15R)-5,6,15-Trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
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Overview
Description
(5S,6R,15R)-5,6,15-Trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid is a bioactive lipid mediator derived from arachidonic acid. It is known for its role in resolving inflammation and is part of the lipoxin family, which are specialized pro-resolving mediators (SPMs). These compounds are crucial in the resolution phase of inflammation, helping to restore tissue homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R,15R)-5,6,15-Trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid typically involves the enzymatic conversion of arachidonic acid. This process is mediated by lipoxygenases, specifically 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). The reaction conditions often require the presence of molecular oxygen and specific cofactors that facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity of the enzymes required. advances in biotechnology have enabled the use of recombinant enzymes and engineered microbial systems to produce such bioactive lipids on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(5S,6R,15R)-5,6,15-Trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form less active derivatives.
Substitution: Functional groups on the molecule can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound’s multiple double bonds and hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can have different biological activities.
Scientific Research Applications
(5S,6R,15R)-5,6,15-Trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid has numerous applications in scientific research:
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: It plays a significant role in cell signaling and the resolution of inflammation.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and conditions.
Industry: It is used in the development of anti-inflammatory drugs and other bioactive compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific receptors on the surface of cells involved in the inflammatory response. It binds to these receptors and activates signaling pathways that lead to the resolution of inflammation. Key molecular targets include the formyl peptide receptor 2 (FPR2) and the G-protein-coupled receptor 32 (GPR32).
Comparison with Similar Compounds
Similar Compounds
Lipoxin A4: Another member of the lipoxin family with similar anti-inflammatory properties.
Resolvin D1: A different class of SPMs derived from docosahexaenoic acid (DHA) with potent anti-inflammatory effects.
Maresin 1: Another SPM derived from DHA, known for its role in tissue regeneration and inflammation resolution.
Uniqueness
(5S,6R,15R)-5,6,15-Trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid is unique due to its specific stereochemistry and the precise manner in which it modulates inflammatory responses. Its ability to interact with multiple receptors and signaling pathways distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(6R,7Z,9Z,11E,13Z,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4+,7-5-,13-9-,14-10-/t17-,18-,19?/m1/s1 |
InChI Key |
IXAQOQZEOGMIQS-XKBKCPIJSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C\C=C\C=C/C=C\[C@H](C(CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
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